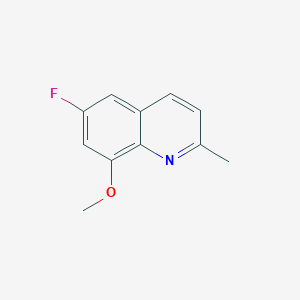

6-Fluoro-8-methoxy-2-methylquinoline

Overview

Description

6-Fluoro-8-methoxy-2-methylquinoline is a fluorinated quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Synthesis Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline by employing several chiral Brønsted acid catalysts was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis

The molecular formula of 6-Fluoro-8-methoxy-2-methylquinoline is C10H8FN . It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .Chemical Reactions Analysis

Fluorinated quinolines have been functionalized using novel approaches, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

6-Fluoro-8-methoxy-2-methylquinoline is a solid at 20 degrees Celsius . It has a melting point of 52.0 to 55.0 degrees Celsius . It should be stored at a temperature between 0-10°C and should avoid heat .Scientific Research Applications

Cell Imaging and Sensing Applications

- 6-Fluoro-8-methoxy-2-methylquinoline derivatives have been used in the development of fluorescent sensors. For example, an 8-aminoquinoline-based fluorescent Zn2+ sensor, synthesized using a similar quinoline structure, showed potential for cell imaging studies in HeLa cells and rat hippocampal slices (Pradhan et al., 2015).

Photostability Research

- The photostability of fluoroquinolones substituted at the 8 position, including those similar to 6-Fluoro-8-methoxy-2-methylquinoline, has been studied, revealing their stability against UV light irradiation (Matsumoto et al., 1992).

Spectroscopy and Computational Studies

- Research on the synthesis, spectroscopy, and computational studies of hydroxyquinolines and their analogues, including methoxy and fluoro substitutions, has been conducted, providing insights into their molecular orbitals and X-ray characteristics (Nycz et al., 2014).

Chemical Synthesis and Fluorophore Research

- Studies on the synthesis of analogues and fluorophores related to 6-Fluoro-8-methoxy-2-methylquinoline have been carried out, with applications in fluorescence-based sensing and imaging (Kimber et al., 2003).

Application in Fluorescent Labeling

- A novel fluorophore, 6-methoxy-4-quinolone, with properties similar to 6-Fluoro-8-methoxy-2-methylquinoline, has been developed, showing strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).

Antimicrobial Activity Research

- The antimicrobial activities of lepidines, derivatives of 6-methoxy-4-methyl-8-aminoquinoline, have been evaluated, demonstrating significant activity against Leishmania donovani in a hamster model (Kinnamon et al., 1978).

Modification and Biological Evaluation

- Research has been conducted on the modification of isothiazoloquinolones at the 6-, 7-, and 8-positions, including methoxy substituents, to enhance their antibacterial activity against multidrug-resistant strains (Wang et al., 2007).

Crystal Engineering and Packing Features

- Studies on the crystal structures of compounds with similar molecular motifs to 6-Fluoro-8-methoxy-2-methylquinoline, focusing on intermolecular interactions involving fluorine, have been explored (Choudhury & Row, 2006).

High-Performance Liquid Chromatography Analysis

- Analytical methods for quantitating 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, a compound structurally related to 6-Fluoro-8-methoxy-2-methylquinoline, in biological fluids have been developed (Anders et al., 1984).

pH Sensor Development for Cancer Cell Discrimination

- A study reported the development of an aminoquinoline-based pH sensor using a structure related to 6-Fluoro-8-methoxy-2-methylquinoline, designed for differentiating normal and cancer cells (Mandal et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 6-Fluoro-8-methoxy-2-methylquinoline are not mentioned in the sources, it is known that there is a growing interest in fluorinated derivatives of quinolines. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name |

6-fluoro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJHVAIWGWOEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)